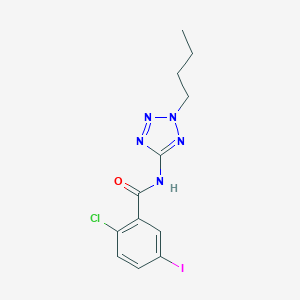
N-(2-butyl-2H-tetrazol-5-yl)-2-chloro-5-iodobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-butyl-2H-tetrazol-5-yl)-2-chloro-5-iodobenzamide, also known as A-740003, is a small molecule antagonist of the P2X7 receptor. This receptor is a member of the purinergic receptor family and is involved in various physiological and pathological processes, including inflammation, pain, and immune response. A-740003 has been widely studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and autoimmune diseases.
Wirkmechanismus
N-(2-butyl-2H-tetrazol-5-yl)-2-chloro-5-iodobenzamide is a selective antagonist of the P2X7 receptor, which is a ligand-gated ion channel that is activated by extracellular ATP. The receptor is expressed in various cell types, including immune cells, neurons, and cancer cells. Activation of the P2X7 receptor leads to the influx of calcium ions and the release of pro-inflammatory cytokines and chemokines. N-(2-butyl-2H-tetrazol-5-yl)-2-chloro-5-iodobenzamide blocks the activation of the P2X7 receptor, thereby reducing inflammation and modulating the immune response.
Biochemical and Physiological Effects
N-(2-butyl-2H-tetrazol-5-yl)-2-chloro-5-iodobenzamide has been shown to have various biochemical and physiological effects. In cancer, it has been shown to inhibit tumor growth and metastasis by reducing angiogenesis and inducing apoptosis. In neurodegenerative disorders, it has been shown to reduce neuroinflammation and prevent neuronal damage by reducing the release of pro-inflammatory cytokines and chemokines. In autoimmune diseases, it has been shown to modulate the immune response by reducing the activation of immune cells and the release of pro-inflammatory cytokines and chemokines.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-butyl-2H-tetrazol-5-yl)-2-chloro-5-iodobenzamide has several advantages for lab experiments. It is a selective antagonist of the P2X7 receptor, which allows for specific targeting of this receptor. It has been extensively studied in various preclinical models, which provides a wealth of information on its potential therapeutic applications. However, N-(2-butyl-2H-tetrazol-5-yl)-2-chloro-5-iodobenzamide also has some limitations. It has low solubility in water, which can make it difficult to use in certain experiments. It also has low bioavailability, which can limit its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for research on N-(2-butyl-2H-tetrazol-5-yl)-2-chloro-5-iodobenzamide. One direction is to investigate its potential therapeutic applications in other diseases, such as cardiovascular disease and metabolic disorders. Another direction is to develop more potent and selective P2X7 receptor antagonists that have better pharmacokinetic properties. Additionally, more research is needed to understand the molecular mechanisms underlying the effects of N-(2-butyl-2H-tetrazol-5-yl)-2-chloro-5-iodobenzamide on the P2X7 receptor and its downstream signaling pathways.
Synthesemethoden
N-(2-butyl-2H-tetrazol-5-yl)-2-chloro-5-iodobenzamide can be synthesized using a multistep synthetic route starting from 5-iodosalicylic acid. The synthesis involves various chemical reactions, including esterification, amidation, and tetrazole formation. The final product is obtained by purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(2-butyl-2H-tetrazol-5-yl)-2-chloro-5-iodobenzamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer, it has been shown to inhibit tumor growth and metastasis in various preclinical models. In neurodegenerative disorders, it has been shown to reduce neuroinflammation and prevent neuronal damage. In autoimmune diseases, it has been shown to modulate the immune response and reduce inflammation.
Eigenschaften
Molekularformel |
C12H13ClIN5O |
|---|---|
Molekulargewicht |
405.62 g/mol |
IUPAC-Name |
N-(2-butyltetrazol-5-yl)-2-chloro-5-iodobenzamide |
InChI |
InChI=1S/C12H13ClIN5O/c1-2-3-6-19-17-12(16-18-19)15-11(20)9-7-8(14)4-5-10(9)13/h4-5,7H,2-3,6H2,1H3,(H,15,17,20) |
InChI-Schlüssel |
DJCOJDRRCQNUPZ-UHFFFAOYSA-N |
SMILES |
CCCCN1N=C(N=N1)NC(=O)C2=C(C=CC(=C2)I)Cl |
Kanonische SMILES |
CCCCN1N=C(N=N1)NC(=O)C2=C(C=CC(=C2)I)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(2,3-dimethylphenoxy)-N-[4-(4-ethylpiperazin-1-yl)phenyl]acetamide](/img/structure/B251084.png)
![2-methoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B251085.png)
![N-[(6-hydroxynaphthalen-1-yl)carbamothioyl]-2-(2-methylphenoxy)acetamide](/img/structure/B251086.png)
![N-[4-(isobutyrylamino)-3-methoxyphenyl]-3-propoxybenzamide](/img/structure/B251089.png)
![2-(4-chloro-2-methylphenoxy)-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide](/img/structure/B251092.png)
![N-[4-(isobutyrylamino)-3-methoxyphenyl]-2-furamide](/img/structure/B251096.png)
![4-ethyl-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B251099.png)
![N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-2-fluorobenzamide](/img/structure/B251100.png)
![N-[2-(difluoromethoxy)phenyl]-4-propoxybenzamide](/img/structure/B251101.png)
![N-[2-(difluoromethoxy)phenyl]-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B251102.png)
![2-phenoxy-N-[4-(1-piperidinylmethyl)phenyl]acetamide](/img/structure/B251103.png)
![N-[4-(isobutyrylamino)-3-methoxyphenyl]-3-methylbenzamide](/img/structure/B251104.png)
![N-[[3-chloro-2-(1-pyrrolidinyl)anilino]-sulfanylidenemethyl]butanamide](/img/structure/B251105.png)
![N-[4-(4-methylpiperidin-1-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B251107.png)